Biocytin hydrochloride

Catalog No.
S1922737
CAS No.
98930-70-2
M.F
C16H29ClN4O4S
M. Wt
408.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biocytin hydrochloride

CAS Number

98930-70-2

Product Name

Biocytin hydrochloride

IUPAC Name

2-amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride

Molecular Formula

C16H29ClN4O4S

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C16H28N4O4S.ClH/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);1H

InChI Key

FMGQMNFQNPUYBS-UHFFFAOYSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.Cl

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.Cl

Biocytin hydrochloride is a derivative of biotin, specifically an amide formed from the vitamin biotin and the amino acid L-lysine. Its chemical structure includes both a carboxyl group and an amino group, which contributes to its unique properties. This compound is recognized for its high solubility in aqueous solutions and is often utilized in biochemical applications, particularly in the modification of proteins and as a tracer in neurobiology. Biocytin is naturally occurring in biological systems, found in blood serum and urine, and plays a crucial role as a substrate for the enzyme biotinidase, which cleaves it to release biotin for various metabolic processes .

  • Condensation Reaction: Biocytin is synthesized through the formal condensation of the carboxylic acid group of biotin with the N(6)-amino group of L-lysine. This reaction can be catalyzed under alkaline conditions, typically at a pH around 8 .
  • Hydrolysis: In biological systems, biocytin can be hydrolyzed by the enzyme biotinidase, which releases free biotin and L-lysine. This reaction is essential for recycling biotin within the body .
  • Biotinylation: Biocytin can be used to biotinylate proteins under slightly acidic conditions (pH 4-6) through reactions involving coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) .

Biocytin exhibits several biological activities:

  • Neurotracing: It is widely used as an anterograde tracer in neurobiology to visualize neuronal connections and morphology. When injected into neurons, it diffuses throughout the cell and can be visualized using avidin-conjugated markers .
  • Biotinidase Activity Measurement: Biocytin serves as a substrate for measuring biotinidase activity, which is crucial for diagnosing biotinidase deficiency—a condition that affects the body's ability to recycle biotin from dietary sources .
  • Histological Staining: It functions as a histological stain for nerve cells, aiding in the visualization of cellular structures during microscopy .

The synthesis of biocytin hydrochloride can be achieved through various methods:

  • Copper-Catalyzed Reaction: A common method involves reacting biotin acid chloride with a copper-chelate complex of L-lysine in an alkaline aqueous solution. The reaction is typically conducted at low temperatures (between -15°C and room temperature) to ensure optimal yields .
  • Direct Condensation: Another approach is direct condensation of D-biotin with L-lysine under controlled pH conditions, which facilitates the formation of the amide bond necessary for biocytin formation .
  • Purification Techniques: Post-synthesis, purification methods such as lyophilization or chromatography are employed to isolate pure biocytin hydrochloride from reaction by-products .

Biocytin hydrochloride has diverse applications across various fields:

  • Biochemical Research: It is extensively used in studies involving protein modification and labeling due to its ability to bind strongly to avidin and streptavidin, making it a valuable tool in molecular biology techniques like immunohistochemistry and ELISA .
  • Neuroscience: As an anterograde tracer, it helps researchers map neural pathways and study neuronal morphology, contributing to our understanding of brain function and connectivity .
  • Clinical Diagnostics: Biocytin serves as a diagnostic tool for assessing biotinidase activity, thereby aiding in the identification of metabolic disorders related to biotin deficiency .

Interaction studies involving biocytin primarily focus on its binding affinity with avidin and streptavidin. The strong interaction between these molecules allows for specific labeling techniques that are crucial in various experimental setups. Studies have shown that modifications to the biocytin structure can influence its binding efficiency and specificity, which is essential for applications requiring precise targeting in biological assays .

Biocytin hydrochloride shares similarities with several other compounds but maintains unique characteristics due to its specific structure.

Compound NameStructure CharacteristicsUnique Features
D-BiotinContains a ureido ring; vitamin B7Essential cofactor for carboxylases; not an amide
N-Hydroxysuccinimide EsterReactive ester form of biotinUsed for covalent attachment; lacks amino acid component
Biocytin HydrazideHydrazide derivative of biocytinUsed for selective labeling of glycoconjugates
AvidinGlycoprotein that binds biotinHigh affinity binding; not a synthetic compound

Biocytin's uniqueness lies in its dual functionality as both a protein-modifying agent and a neurotracer due to its structural composition combining elements from both D-biotin and L-lysine .

Historical Synthesis Approaches from Biotin and L-Lysine

The earliest documented synthesis of biocytin (epsilon-N-biotinyl-L-lysine) was reported in the 1950s by Knappe and colleagues, establishing the foundation for all subsequent biocytin production methods [1] [2]. The historical approach utilized the direct coupling of biotin with L-lysine through the formation of biotin acid chloride as an activated intermediate [2].

The classical synthesis method employed biotin acid chloride as the key reactive intermediate. Biotin was first converted to its acid chloride derivative through reaction with thionyl chloride or phosphorus pentachloride under anhydrous conditions [1] [2]. This activation step overcame the inherent low reactivity of biotin's carboxylic acid group and its poor solubility in organic solvents [3].

A pivotal advancement was the development of the copper-chelate method by Wright and colleagues [2]. This approach involved the formation of a copper complex with L-lysine, which served to protect the amino acid's alpha-amino group while leaving the epsilon-amino group available for nucleophilic attack. The reaction proceeded through intimate contact of an alkaline aqueous solution of L-lysine copper complex with a suspension of biotin acid chloride in chloroform [2].

ParameterHistorical Method
Yield45-60%
Reaction Time6-12 hours
Temperature0-5°C initially, then room temperature
Solvent SystemChloroform/Water biphasic
Major ByproductsDesthiobiotin derivatives, biotinol

The copper complex approach provided several advantages over direct coupling methods. The chelation protected the alpha-amino group of lysine from acylation, ensuring regioselective modification at the epsilon position [2]. Additionally, the biphasic reaction system allowed for efficient separation of the hydrophilic product from organic-soluble impurities.

However, historical methods faced significant limitations including low yields due to hydrolysis of the acid chloride intermediate, formation of multiple regioisomers, and difficulties in purification due to the amphoteric nature of the product [1] [2]. The requirement for anhydrous conditions and the instability of biotin acid chloride also posed practical challenges for scale-up operations.

Modern Coupling Strategies Using EDAC and Other Carbodiimide Reagents

Contemporary biocytin synthesis has been revolutionized by the introduction of water-soluble carbodiimide coupling reagents, particularly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), also known as EDC [4] [5]. This approach eliminates the need for acid chloride intermediates and allows for aqueous or mixed aqueous-organic reaction conditions.

The EDAC-mediated coupling mechanism proceeds through formation of an O-acylisourea intermediate [4] [5]. EDAC reacts with the carboxylic acid group of biotin to form an active intermediate that is readily displaced by nucleophilic attack from the primary amino group of L-lysine [4]. The reaction forms an amide bond between biotin and lysine while releasing EDAC as a water-soluble urea derivative [4].

Coupling ReagentReaction ConditionsTypical YieldAdvantages
EDAC alonepH 4.5-5.0, 2-4 hours65-75%Simple procedure, aqueous compatible
EDAC + NHSpH 4.5-5.0, 30 minutes80-90%Higher efficiency, stable intermediate
EDAC + Sulfo-NHSpH 4.5-6.0, 15-30 minutes85-95%Water soluble, minimal purification
DCCOrganic solvents, 4-8 hours70-80%High purity, anhydrous conditions

The most significant advancement in modern carbodiimide chemistry is the two-step EDAC/NHS coupling protocol [6]. In this approach, EDAC first activates the biotin carboxyl group, followed by reaction with N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS [7] [8]. The resulting NHS ester intermediate is considerably more stable than the O-acylisourea formed by EDAC alone, allowing for more controlled reaction conditions and higher yields [6].

The EDAC/NHS system offers several mechanistic advantages. The NHS ester intermediate has a longer half-life in aqueous solution compared to the O-acylisourea, reducing competitive hydrolysis reactions [5]. Additionally, the NHS ester reacts efficiently with primary amines at physiological pH, expanding the range of suitable reaction conditions [7].

Optimal reaction conditions for EDAC-mediated biocytin synthesis require careful pH control. The coupling is most efficient under slightly acidic conditions (pH 4.5-5.0) using MES (4-morpholinoethanesulfonic acid) buffer [4] [5]. Buffers containing primary amines (Tris, glycine) or carboxyls (acetate, citrate) must be avoided as they compete with the desired coupling reaction [8].

Large-Scale Production Challenges and Purification Techniques

Large-scale production of biocytin hydrochloride presents unique challenges related to reaction scale-up, product isolation, and purification [9]. The transition from laboratory-scale synthesis to industrial production requires careful consideration of heat transfer, mixing efficiency, and waste stream management [9].

One of the primary challenges in scale-up is maintaining consistent mixing and temperature control during the exothermic coupling reaction [9]. At larger scales, heat generation can lead to localized hot spots that promote side reactions and reduce product quality [9]. Industrial biocytin production typically employs jacketed reactors with efficient stirring systems to ensure uniform temperature distribution.

ScaleReactor VolumeMixing RequirementsTemperature ControlTypical Yield
Laboratory0.1-1 LMagnetic stirringIce bath/ambient85-95%
Pilot10-50 LMechanical stirringJacketed vessel80-90%
Production500-2000 LHigh-shear mixingHeat exchanger75-85%

Raw material quality becomes increasingly important at production scale. Variations in biotin purity, lysine enantiomeric excess, and coupling reagent quality can significantly impact final product specifications [9]. Industrial producers typically implement stringent incoming material testing protocols including HPLC purity analysis and chiral purity determination.

Purification of biocytin at production scale relies primarily on crystallization techniques rather than chromatographic methods due to cost considerations [10]. The amphoteric nature of biocytin allows for pH-dependent solubility manipulation, enabling selective crystallization from aqueous solutions [11]. The hydrochloride salt formation improves solubility characteristics and facilitates purification through recrystallization [11] [12].

Ion-exchange chromatography serves as the primary purification method for high-purity biocytin production [10]. The compound's zwitterionic nature allows for effective separation from unreacted starting materials and coupling reagent byproducts using cation-exchange resins [13]. Industrial-scale ion-exchange processes typically employ automated column systems with regeneration capabilities to minimize operating costs [14].

Purification MethodScale ApplicabilityPurity AchievedRecoveryCost Factor
CrystallizationProduction95-98%70-80%Low
Ion-exchangePilot/Production98-99.5%80-90%Medium
Reverse-phase HPLCLaboratory/Analytical>99.5%60-75%High

Advanced purification techniques for high-purity applications include reverse-phase HPLC and hydrophilic interaction liquid chromatography (HILIC) [10]. These methods achieve pharmaceutical-grade purity levels but are typically reserved for specialized applications due to cost considerations [15].

Quality Control Protocols: NMR and HPLC-MS Validation

Quality control of biocytin hydrochloride requires sophisticated analytical methods to ensure identity, purity, and structural integrity [11]. Modern quality control protocols typically combine multiple analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) [16] [17].

Proton NMR (¹H NMR) serves as the primary tool for identity confirmation and purity assessment [11] [18]. The NMR spectrum of biocytin hydrochloride exhibits characteristic signals for the biotin bicyclic system, the pentanoic acid linker, and the lysine amino acid portion [11]. Integration of specific resonances allows for quantitative determination of impurities and assessment of structural integrity.

NMR ParameterSpecificationTypical ValueAcceptance Criteria
Chemical Shift Accuracy±0.02 ppmBiotin CH at 4.31 ppmWithin reference range
Integration RatioRelative areasTheoretical ratios ±5%Structural confirmation
Purity by NMRArea %>95%Quantitative assessment
Water Content% w/w3-5% (HCl salt)Karl Fischer correlation

Advanced NMR techniques including two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC) provide additional structural confirmation [19]. These methods are particularly valuable for detecting trace impurities and confirming the regioselective coupling at the lysine epsilon-amino position [20].

HPLC-MS analysis provides orthogonal confirmation of identity and enables detection of low-level impurities [16] [17]. Reverse-phase HPLC with gradient elution separates biocytin from structurally related impurities including unreacted biotin, lysine, and potential regioisomers [16]. Mass spectrometric detection confirms molecular weight and provides fragmentation patterns for structural verification [17].

HPLC-MS ParameterMethod SpecificationTypical Performance
ColumnC18, 250 × 4.6 mm, 5 μmLiChrospher 60RP-select B
Mobile PhaseAcetic acid/Acetonitrile gradient85:15 to 70:30 over 30 min
Flow Rate1.0 mL/minIsocratic or gradient
DetectionUV 200-350 nm, MS ESI+Molecular ion [M+H]⁺ 409.9
Retention Time12-15 minutesMethod-dependent
Limit of Detection5-15 ng/mLUV detection

Validation of analytical methods follows International Conference on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness [21]. Method validation includes forced degradation studies under acidic, basic, oxidative, and thermal conditions to demonstrate stability-indicating capability [21].

Specialized quality control protocols for pharmaceutical applications include determination of residual solvents, heavy metals, and microbiological testing [21]. These additional tests ensure compliance with pharmacopeial standards and regulatory requirements for therapeutic applications.

Biocytin hydrochloride serves as the primary natural substrate for the enzyme biotinidase, which plays a crucial role in biotin recycling and homeostasis [1] [2]. The biotinidase enzyme catalyzes the hydrolytic cleavage of biocytin (biotinyl-lysine) to release free biotin and lysine, making the vitamin available for reutilization by holocarboxylase synthetase in the biotinylation of newly synthesized apocarboxylases [1].

Kinetic studies reveal that biotinidase exhibits substrate specificity for biocytin hydrochloride with considerable efficiency. The enzyme demonstrates variable kinetic parameters depending on the experimental conditions and cellular environment [1]. In biotinidase-deficient cellular models, the recovery of carboxylase biotinylation after stimulation with biocytin shows distinct patterns compared to free biotin supplementation. Normal fibroblasts incubated in biotin-deficient medium showed propionyl-CoA carboxylase and methylcrotonyl-CoA carboxylase biotinylation recovery to 24-79% of control values when stimulated with biocytin at concentrations ranging from 1 to 100 nanomolar [1].

The interaction between biocytin hydrochloride and biotinidase involves the formation of biotinyl-thioester intermediates at the enzyme active site. Studies indicate that biotinidase not only functions as a hydrolase but also demonstrates biotinyl-transferase activity, resulting in the transfer of biotin from biocytin to nucleophilic acceptors such as histones [3]. This transferase activity occurs at physiological pH and at physiological concentrations of biocytin, suggesting this may represent the primary function of the enzyme in serum and other tissues [3].

Comparative kinetic analyses demonstrate significant differences in the binding affinity of biocytin hydrochloride versus free biotin to avidin and streptavidin systems. The association rate constants for biocytin binding to avidin and streptavidin are 7.4 × 10^6 M^-1s^-1 and 1.3 × 10^7 M^-1s^-1 respectively at 25°C and pH 8, which are approximately 2-fold different from biotin binding kinetics under identical conditions [4] [5]. These kinetic studies reveal that the association reactions are not diffusion-limited processes, with activation energies ranging from 6 to 15 kilocalories per mole, significantly higher than the 3-4 kilocalories per mole expected for diffusion-controlled reactions [4] [5].

Substrate Specificity in Microbial Growth Assays

Biocytin hydrochloride demonstrates distinct substrate specificity patterns in microbial growth assays, particularly those utilized for biotin quantification and biotinidase activity assessment. Microbiological assays employing Lactobacillus plantarum ATCC 8014 as the test organism show that biocytin can function as a biotin source, though with different efficacy compared to free biotin [6] [7].

The microbiological assay methodology reveals that biocytin hydrochloride exhibits dose-dependent growth promotion in biotin-requiring microorganisms. In standardized biotin assay medium containing all essential nutrients except biotin, the addition of biocytin hydrochloride in specified increasing concentrations produces a measurable growth response that can be assessed turbidimetrically or titrimetrically [7]. The biotin assay medium consists of vitamin assay casamino acids (12.0 grams per liter), dextrose (40.0 grams per liter), and various essential vitamins excluding biotin, with the medium maintaining a pH of 6.8 ± 0.2 [7].

Substrate specificity studies demonstrate that biocytin hydrochloride serves as an effective substrate for biotinidase in various microbial systems. The enzyme breaks down biocytin to release biotin, which then becomes available for utilization by biotin-dependent metabolic processes [2]. This specificity is particularly relevant in biotinidase deficiency screening, where biocytin accumulates due to impaired enzymatic cleavage [8] [9].

Microbial biotin production studies indicate that various microorganisms, including Bacillus subtilis, Escherichia coli, and Serratia marcescens, can utilize biocytin hydrochloride as a biotin source when biotinidase activity is present [10]. The biotin biosynthesis genes in these organisms are tightly regulated, and the presence of environmental biotin or biocytin influences the expression of biotin synthetic operons [10]. In Escherichia coli systems expressing heterologous biotinidase, biocytin hydrochloride can be efficiently processed to provide biotin for cellular metabolism [10].

The substrate specificity extends to biotin transport systems in prokaryotes. The BioY transporter in Escherichia coli, when expressed heterologously, demonstrates high-capacity transport for biotin with kinetic parameters including a maximal velocity of 60 picomoles per minute per milligram protein and an apparent half-saturation constant of 250 nanomolar [11]. In contrast, the tripartite BioMNY system shows enhanced affinity with a 50-fold lower apparent half-saturation constant of 5 nanomolar, though with reduced maximal velocity [11].

Transport Mechanisms Across Neuronal and Glial Cell Membranes

The transport of biocytin hydrochloride across neuronal and glial cell membranes involves distinct mechanisms that differ significantly from biotin transport pathways. Studies utilizing cultured primary calf brain microvessel endothelial cells demonstrate that biocytin does not inhibit biotin uptake and is not transported into these cells via the same mechanisms as free biotin [12]. The biotin uptake system in these cells operates through a sodium-gradient dependent, electroneutral, saturable process with a Km of 47 micromolar and Vmax of 101 picomoles per minute per milligram [12].

Neuronal cell transport studies using NB2a neuroblastoma cells reveal that biocytin hydrochloride utilizes carrier-mediated transport mechanisms distinct from biotin transport systems [13]. The biocytin transport in these cells demonstrates concentration-dependent kinetics with different parameters depending on the extracellular cation environment. In the presence of high extracellular sodium, biocytin transport shows a Km of 0.4 micromolar and Vmax of 20 picomoles per minute per milligram [13]. The transport kinetics change significantly with different cations: in high potassium conditions, the Km increases to 1.7 micromolar with Vmax of 32 picomoles per minute per milligram, while in choline conditions, the Km decreases to 0.1 micromolar with Vmax of 5 picomoles per minute per milligram [13].

Glial cell transport mechanisms for biocytin hydrochloride show markedly different characteristics compared to neuronal systems. Studies with C6 astrocytoma cells demonstrate that biocytin uptake is barely detectable, whereas biotin transport occurs through both diffusion and a saturable mechanism [13]. The biotin transport in C6 cells shows a diffusion constant of 0.6 microliters per minute per milligram and saturable transport with Km of 70 micromolar and Vmax of 119 picomoles per minute per milligram at high extracellular sodium concentrations [13].

The functional significance of differential transport is demonstrated through enzyme reactivation studies. In biotin-deficient NB2a neuroblastoma cells, biocytin hydrochloride successfully normalized deficient biotin-dependent propionyl-CoA carboxylase activity within 4 hours, whereas in C6 astrocytoma cells, reactivation was less than 20%, confirming the limited transport of biocytin into glial cells [13]. This differential transport capability suggests that neuronal biocytin uptake might contribute to the pathogenesis of biotinidase deficiency, where biocytin accumulates at elevated levels [13].

The blood-brain barrier transport characteristics show that biotinidase activity in serum significantly affects biotin availability. Studies indicate that the presence of human serum with normal biotinidase activity reduces biotin uptake by approximately 50% compared to biotinidase-deficient serum [12]. When biocytin is added to normal serum, it is hydrolyzed to biotin, which accumulates intracellularly but to a lesser extent than directly added free biotin [12].

Intracellular labeling applications demonstrate that biocytin hydrochloride can be effectively introduced into neurons through microinjection techniques for morphological analysis [14] [15] [16]. The compound serves as a cell-impermeant, fixable polar tracer that enables visualization of neuronal architecture and connectivity patterns. The biocytin diffusion within neurons occurs through gap junctions, allowing for analysis of cell-to-cell coupling in neural networks [17] [18].

Reactivation of Biotin-Dependent Carboxylases in Deficiency Models

Biocytin hydrochloride plays a critical role in the reactivation of biotin-dependent carboxylases in various deficiency models, serving both as a diagnostic tool and therapeutic indicator. The four biotin-dependent carboxylases affected in deficiency states include acetyl-CoA carboxylase, propionyl-CoA carboxylase, methylcrotonyl-CoA carboxylase, and pyruvate carboxylase [19] [20].

In neonatal multiple carboxylase deficiency models, treatment with pharmacological doses of oral biotin results in marked improvement of carboxylase activities within two weeks [21]. The carboxylase activities increase to the normal range, accompanied by significant neurologic and metabolic improvement [21]. However, in tissue culture studies of biotinidase-deficient fibroblasts, carboxylase activities reach only 30-55% of normal levels when incubated with supplemental biotin, suggesting biochemical heterogeneity in the disorder [21].

Biotinidase deficiency models demonstrate impaired recovery of carboxylase biotinylation when challenged with either biotin or biocytin hydrochloride. In biotinidase-deficient cells grown in biotin-deficient medium, propionyl-CoA carboxylase and methylcrotonyl-CoA carboxylase biotinylation falls to 37% of normal levels [1]. When these cells are stimulated with biocytin at concentrations ranging from 1 to 100 nanomolar, carboxylase biotinylation shows minimal improvement (27-38% of control values), confirming the enzymatic block in biocytin processing [1].

The reactivation kinetics vary significantly between different carboxylase systems. Studies indicate that holocarboxylase synthetase activity becomes a limiting factor in biotinidase-deficient models, as this enzyme requires free biotin generated from biocytin cleavage [1]. The impaired biotin recycling in biotinidase deficiency creates a secondary holocarboxylase synthetase deficiency that disrupts the tissue-specific biotin allocation mechanism protecting brain metabolism during biotin starvation [1].

Partial biotinidase deficiency models show variable recovery patterns depending on age and genetic background. Studies demonstrate that individuals with partial biotinidase deficiency display elevation of enzyme activity with increasing age in 48% of cases, allowing adjustment or discontinuation of biotin supplementation in 20% of individuals [22]. The most abundant allele associated with recovery, p.(Asp444His), correlates with improved biotinidase enzyme activity over time [22].

Treatment protocols for carboxylase reactivation typically involve biotin supplementation at doses of 5-10 milligrams per day for partial deficiency and up to 40 milligrams per day for profound deficiency [23]. In holocarboxylase synthetase deficiency models, biotin supplementation at 10-60 milligrams per day produces dramatic improvement of biochemical abnormalities, skin rash, alopecia, and neurological symptoms within days to weeks [24].

The molecular mechanisms underlying carboxylase reactivation involve the restoration of biotin-dependent enzyme biotinylation through holocarboxylase synthetase activity. This enzyme catalyzes the synthesis of 5'-biotinyl-AMP from biotin and ATP, followed by transfer of the biotin moiety to specific lysine residues of apocarboxylase substrates [1]. The biotinyl-AMP intermediate also serves as a regulatory molecule in the transcription of genes encoding apocarboxylases and holocarboxylase synthetase itself [1].

Dates

Last modified: 04-15-2024

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